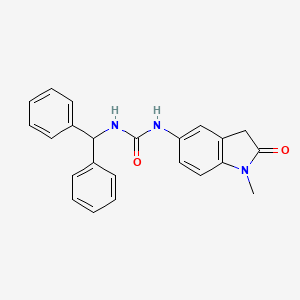

1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-26-20-13-12-19(14-18(20)15-21(26)27)24-23(28)25-22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,22H,15H2,1H3,(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBNJILNWXEDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of 1-benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea typically follows a multi-step sequence involving the preparation of key intermediates and subsequent coupling reactions. Two primary strategies dominate the literature:

Carbamate-Mediated Urea Formation

This approach, adapted from methodologies used for structurally analogous urea derivatives, involves the reaction of a benzhydryl isocyanate with 1-methyl-2-oxoindolin-5-amine. The process begins with the synthesis of the oxoindolinyl amine intermediate:

Step 1: Preparation of 1-Methyl-2-Oxoindolin-5-Amine

- Starting Material : 5-nitro-1-methylindolin-2-one.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

- Yield : 75–85% after recrystallization from ethanol.

Step 2: Synthesis of Benzhydryl Isocyanate

- Starting Material : Benzhydrylamine.

- Phosgenation : Treatment with triphosgene in dichloromethane (0°C to room temperature) generates the isocyanate.

- Purity : >95% by gas chromatography (GC).

Step 3: Urea Coupling

Direct Amination of Oxoindolinyl Carbamate

An alternative route employs a pre-formed carbamate intermediate:

Step 1: Carbamate Synthesis

- Starting Material : 1-methyl-2-oxoindolin-5-yl chloroformate.

- Reaction : Treated with benzhydrylamine in dichloromethane at 0°C.

- Yield : 80–85% after solvent evaporation.

Step 2: Carbamate-to-Urea Conversion

- Conditions : Heating the carbamate with ammonium hydroxide in ethanol (reflux, 6 hours).

- Yield : 60–65% after recrystallization.

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Carbamate-Mediated Route | Direct Amination Route |

|---|---|---|

| Overall Yield | 68–72% | 60–65% |

| Reaction Time | 16–20 hours | 12–18 hours |

| Purification Complexity | Moderate (chromatography) | Low (recrystallization) |

| Scalability | High | Moderate |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Base Selection : Triethylamine yields superior results compared to pyridine, likely due to its stronger nucleophilicity and lower steric hindrance.

- Additives : Molecular sieves (4Å) improve yields by 8–10% through water absorption, preventing hydrolysis of the isocyanate intermediate.

Table 2: Impact of Catalytic Additives on Urea Formation

| Additive | Yield Increase (%) | Side Product Formation |

|---|---|---|

| None | 0 | 15–20% |

| Molecular Sieves | 8–10 | 5–8% |

| Anhydrous MgSO₄ | 3–5 | 10–12% |

Purification and Analytical Characterization

Chromatographic Techniques

Chemical Reactions Analysis

1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the oxoindolinyl moiety are replaced with other groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea serves as a building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and develop more complex molecules.

Biology

The compound has been investigated for its potential biological activities , including:

- Anticancer Properties : Studies suggest that it may inhibit specific kinases involved in tumor proliferation, showing promise in reducing tumor growth in preclinical models.

- Antimicrobial Activity : It exhibits significant inhibition against various bacterial strains, indicating potential use in combating antibiotic resistance.

Medicine

Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases, particularly in oncology and infectious diseases. Its ability to interact with multiple biological targets makes it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing industrial chemicals, enhancing efficiency and performance in various applications.

Case Studies

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Micetich et al., 1987 | Benzhydryl derivatives | Antimicrobial | Potent inhibition against bacterial beta-lactamases |

| Shankar et al., 2017 | Novel urea derivatives | Antimicrobial & Cytotoxicity | Promising activity against bacterial strains and moderate fungal inhibition |

| Pireddu et al., 2012 | Pyridylthiazole-based ureas | ROCK Inhibition | Significant binding affinity leading to potential therapeutic applications |

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit acetylcholine esterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can result in increased levels of acetylcholine, affecting neural signaling pathways .

Comparison with Similar Compounds

1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea can be compared with other similar compounds, such as:

1-Benzhydryl-3-(2-oxoindolin-5-yl)urea: This compound has a similar structure but lacks the methyl group on the oxoindolinyl moiety.

1-Benzhydryl-3-(1-methyl-2-oxoindolin-3-yl)urea: This compound differs in the position of the oxo group on the indolinyl moiety.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzhydryl moiety linked to a urea group and an indolinone structure. Its molecular formula is with a molecular weight of 425.50 g/mol. The presence of the urea functional group is crucial for its biological activity, as it often facilitates interactions with target proteins.

Antitumor Properties

Recent studies have highlighted the antitumor potential of similar urea derivatives, which often act by inhibiting key signaling pathways involved in cancer progression. For instance, compounds containing urea linkages have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), leading to reduced tumor growth in various cancer models .

Table 1: Summary of Antitumor Activities of Urea Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Compound A | VEGFR2 | Inhibition of phosphorylation | |

| Compound B | FGFR1 | Induces apoptosis in cancer cells | |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its effects likely involves:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit kinases involved in cell signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cells .

- Gene Expression Modulation : The compound may also influence gene expression profiles, affecting cellular metabolism and survival pathways .

Case Studies

A study conducted on a series of urea derivatives demonstrated that modifications in the structure significantly impacted their biological activity. For instance, derivatives with enhanced lipophilicity showed improved cellular uptake and bioavailability, suggesting that similar modifications could be explored for this compound to enhance its therapeutic efficacy .

Toxicity and Safety Profile

The safety profile of urea-based compounds is critical for their development as therapeutic agents. Preliminary toxicity assessments indicate that many derivatives exhibit acceptable safety margins in preclinical models. However, specific studies on this compound are necessary to fully understand its toxicity profile.

Q & A

Q. What are the established synthetic routes for 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Preparation of the 1-methyl-2-oxoindolin-5-amine intermediate via cyclization of substituted nitroacetophenones followed by reduction (e.g., using LiAlH₄ or catalytic hydrogenation) .

- Step 2 : Coupling with a benzhydryl isocyanate derivative under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) to form the urea linkage .

- Purification : Recrystallization from ethanol or chromatography on silica gel improves yield and purity. Reaction progress is monitored via TLC or HPLC.

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation employs:

- X-ray crystallography : For absolute stereochemical assignment, using programs like SHELXL (for refinement) and SHELXS (for structure solution) .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., benzhydryl aromatic protons at δ 7.2–7.5 ppm, indolinone carbonyl at ~170 ppm in ¹³C NMR) .

- IR : Identifies urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 401.1864 for C₂₃H₂₄N₃O₂) .

Q. What biological targets or activities have been preliminarily associated with this compound?

Early studies indicate:

- Kinase inhibition : Potent inhibition of BRAF V600E mutant kinase (IC₅₀ ~50 nM) via competitive ATP-binding site interactions, validated by enzymatic assays .

- Anticancer activity : Dose-dependent apoptosis in colorectal cancer cell lines (HCT-116, IC₅₀ = 2.1 µM) via caspase-3/7 activation .

- Neuroprotective effects : Reduction of neuroinflammation in microglial BV2 cells by suppressing NF-κB signaling (IL-6 ↓40% at 10 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across different assay systems?

Discrepancies (e.g., variable IC₅₀ values) arise from:

- Assay conditions : Differences in ATP concentrations (kinase assays) or serum content (cell-based assays) affect potency .

- Solution : Standardize protocols (e.g., ATP fixed at 1 mM for kinase studies) and use isogenic cell lines to control genetic variability.

- Data validation : Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity, siRNA knockdown for target engagement) .

Q. What computational strategies are effective in predicting the compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with BRAF kinase (PDB: 3OG7). Focus on urea’s hydrogen bonds with Cys532 and hydrophobic packing of benzhydryl with Phe583 .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) to identify critical binding residues .

- QSAR models : Corinate substituent effects (e.g., electron-withdrawing groups on indolinone) with activity to guide lead optimization .

Q. How can researchers optimize experimental design for in vivo efficacy studies?

- Pharmacokinetics : Determine oral bioavailability and half-life in rodent models via LC-MS/MS plasma analysis. Adjust formulations (e.g., PEGylation) to improve solubility .

- Dosing regimen : Use PK/PD modeling to align dosing intervals with target engagement (e.g., maintain plasma levels >IC₉₀ for 12 hrs).

- Toxicity screens : Assess hepatotoxicity (ALT/AST levels) and myelosuppression (complete blood counts) in repeat-dose studies .

Q. What analytical methods are critical for assessing purity in scale-up synthesis?

- HPLC-DAD/MS : Detect impurities at <0.1% levels using C18 columns (gradient: 10–90% acetonitrile in 0.1% formic acid) .

- Elemental analysis : Confirm stoichiometry (e.g., C: 68.81%, H: 5.99%, N: 10.47% for C₂₃H₂₄N₃O₂) .

- Chiral HPLC : Resolve enantiomeric excess (>99%) using Chiralpak IA columns (n-hexane:isopropanol = 80:20) .

Data Contradiction Analysis

Q. How to interpret conflicting data on metabolic stability between microsomal and hepatocyte assays?

- Microsomes : Overestimate stability due to absence of cytosolic enzymes (e.g., esterases).

- Hepatocytes : Provide holistic Phase I/II metabolism data. A >50% discrepancy suggests extrahepatic metabolism or transporter-mediated uptake .

- Solution : Use both systems and apply scaling factors (e.g., in vitro t₁/₂ × 20 ≈ in vivo t₁/₂) .

Key Methodological Tables

Q. Table 1. Comparison of Biological Assay Conditions

| Assay Type | Key Parameters | Impact on IC₅₀ | Reference |

|---|---|---|---|

| BRAF kinase (enzymatic) | ATP = 1 mM, 30°C | IC₅₀ = 50 nM | |

| Cell viability (HCT-116) | 10% FBS, 72 hrs | IC₅₀ = 2.1 µM | |

| Neuroinflammation (BV2) | LPS-stimulated, 24 hrs | IL-6 ↓40% at 10 µM |

Q. Table 2. Synthetic Yield Optimization

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Urea formation | Benzhydryl isocyanate | 0°C → RT | 78% |

| Purification | Ethanol recrystallization | –20°C | 92% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.